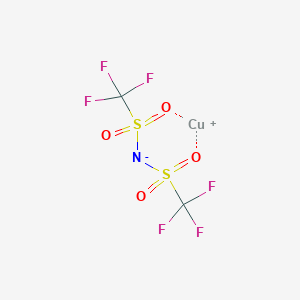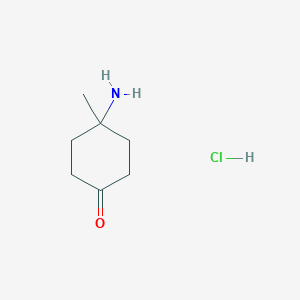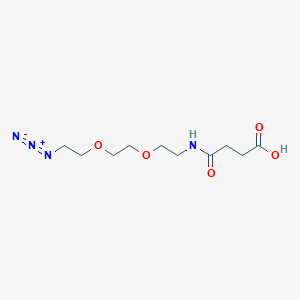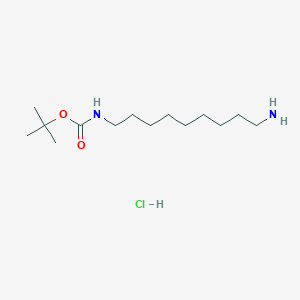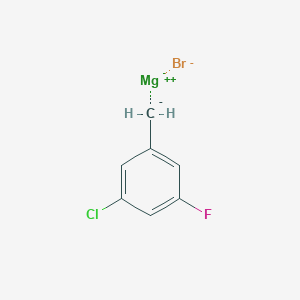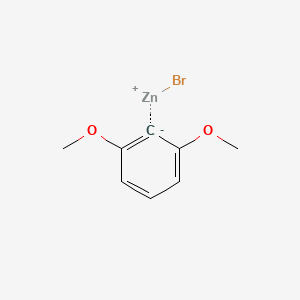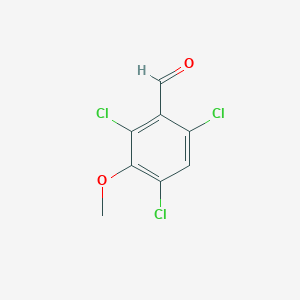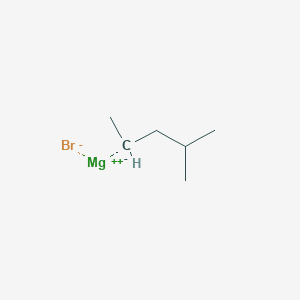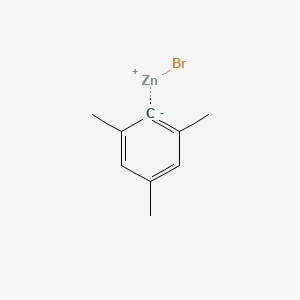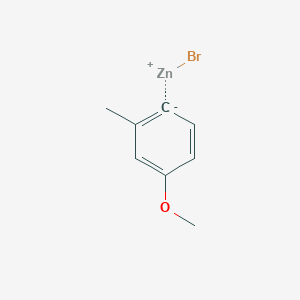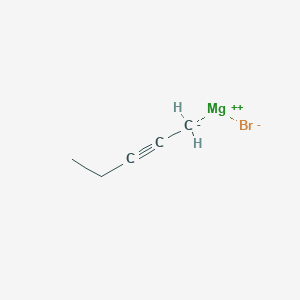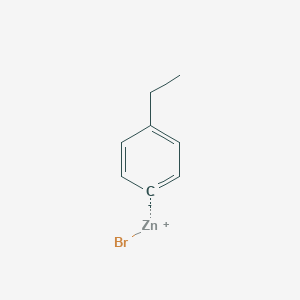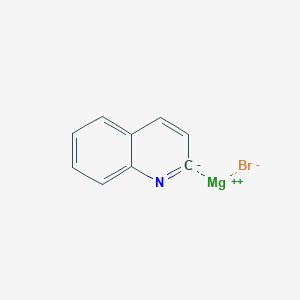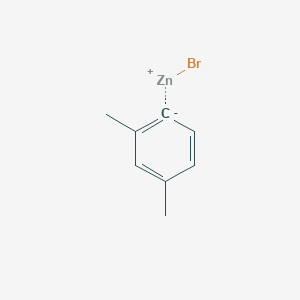
2,4-Dimethylphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylphenylzinc bromide is an organozinc compound with the molecular formula C₈H₉BrZn. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenylzinc bromide can be synthesized through the reaction of 2,4-dimethylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,4-Dimethylbromobenzene+Zn→2,4-Dimethylphenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2,4-Dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products. It can also participate in other types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Undergoes nucleophilic substitution reactions to replace the bromide group with other nucleophiles
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
Oxidizing agents: (e.g., hydrogen peroxide) for oxidation reactions.
Reducing agents: (e.g., lithium aluminum hydride) for reduction reactions.
Nucleophiles: (e.g., amines, alcohols) for substitution reactions.
Major Products:
Biaryls: and from cross-coupling reactions.
Ketones: or from oxidation reactions.
Hydrocarbons: from reduction reactions
科学研究应用
2,4-Dimethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, polymers, and materials science for the development of advanced materials
作用机制
The mechanism of action of 2,4-dimethylphenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general steps are:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of this compound, forming a palladium-aryl complex.
Transmetalation: The aryl group is transferred from zinc to palladium, forming a palladium-aryl intermediate.
Reductive Elimination: The palladium-aryl intermediate reacts with another aryl or vinyl halide, forming the final biaryl or substituted alkene product and regenerating the palladium catalyst.
相似化合物的比较
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 2,6-Dimethylphenylzinc bromide
Comparison: 2,4-Dimethylphenylzinc bromide is unique due to the presence of two methyl groups at the 2 and 4 positions on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc bromide, the additional methyl groups can provide steric hindrance, affecting the compound’s behavior in cross-coupling reactions. Similarly, 4-methylphenylzinc bromide and 2,6-dimethylphenylzinc bromide have different substitution patterns, leading to variations in their reactivity and applications .
属性
IUPAC Name |
bromozinc(1+);1,3-dimethylbenzene-6-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSXWAZSQWENL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C=C1)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
